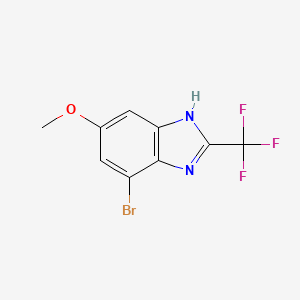

4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole

Description

Properties

IUPAC Name |

4-bromo-6-methoxy-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3N2O/c1-16-4-2-5(10)7-6(3-4)14-8(15-7)9(11,12)13/h2-3H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIFBCBYQZYPRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)Br)N=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole

Part 1: Executive Summary & Physicochemical Core

Compound Identity:

4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole is a highly functionalized heterocyclic building block belonging to the "privileged scaffold" class of benzimidazoles. Its structural triad—a lipophilic trifluoromethyl group (

Physicochemical Specifications:

| Property | Value / Description |

| IUPAC Name | 4-Bromo-6-methoxy-2-(trifluoromethyl)-1H-benzimidazole |

| Molecular Formula | |

| Molecular Weight (Average) | 295.06 g/mol |

| Monoisotopic Mass | 293.9616 Da ( |

| Exact Mass | 293.96 g/mol |

| Heavy Atom Count | 16 |

| CLogP (Predicted) | ~3.2 – 3.5 (Highly Lipophilic due to |

| H-Bond Donors | 1 (NH) |

| H-Bond Acceptors | 4 (N, O, F atoms) |

| Tautomerism | Exists in equilibrium between 1H and 3H forms (N-H shift).[1][2][3] |

Part 2: Structural Analysis & Pharmacophore Logic

To understand the utility of this molecule, one must analyze the "causality" of its substituents. This is not random decoration; each group serves a specific medicinal chemistry function.

-

The 2-Trifluoromethyl (

) Anchor:-

Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (

). Placing it at the C2 position blocks metabolic oxidation, a common clearance pathway for benzimidazoles. -

Lipophilicity: The

group significantly increases lipophilicity, enhancing membrane permeability and blood-brain barrier (BBB) penetration. -

Electronic Effect: It is a strong electron-withdrawing group (EWG), reducing the

of the benzimidazole NH, making it more acidic and potentially strengthening hydrogen bond interactions with receptor pockets.

-

-

The 4-Bromo Handle:

-

Synthetic Divergence: This is the "reactive warhead" for downstream diversification. It is sterically positioned to allow Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, enabling the attachment of solubilizing tails or additional pharmacophores.

-

-

The 6-Methoxy Group:

-

Electronic Balance: Unlike the electron-withdrawing

and Br, the methoxy group is an electron donor (via resonance). This "push-pull" electronic system stabilizes the benzimidazole core and modulates the electron density at the nitrogen atoms, fine-tuning binding affinity.

-

Part 3: Synthetic Architecture

The synthesis of 2-(trifluoromethyl)benzimidazoles typically relies on the condensation of o-phenylenediamines with a trifluoroacetic acid equivalent. For this specific analog, the challenge lies in the regiochemistry of the precursor.

Retrosynthetic Analysis

To obtain the 4-Br, 6-OMe substitution pattern, the starting material must be 3-bromo-5-methoxy-benzene-1,2-diamine .

Synthetic Protocol (Phillips-Type Condensation)

Reagents:

-

Precursor: 3-bromo-5-methoxy-benzene-1,2-diamine (1.0 equiv)

-

Reagent: Trifluoroacetic acid (TFA) (Solvent/Reagent) or Trifluoroacetic Anhydride (TFAA)

-

Catalyst (Optional): Aqueous HCl (4N) or Polyphosphoric acid (PPA) for tougher substrates.

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 mmol of the diamine precursor in 5 mL of 4N HCl (aqueous) or neat TFA.

-

Reflux: Heat the reaction mixture to reflux (

) for 4–12 hours. The high temperature drives the dehydration of the intermediate amide to close the imidazole ring. -

Monitoring: Monitor via TLC (System: Hexane/EtOAc 3:1). Look for the disappearance of the polar diamine spot and the appearance of a fluorescent, less polar spot.

-

Work-up:

-

Cool to room temperature.[4]

-

Neutralize carefully with

or -

Extract with Ethyl Acetate (

).

-

-

Purification: Wash organic layer with brine, dry over

, and concentrate. Purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Visualization of Synthesis Logic

Caption: Reaction pathway from diamine precursor to benzimidazole core via Phillips condensation.

Part 4: Analytical Validation (Self-Validating Systems)

As a researcher, you must validate the identity of the synthesized compound. Do not rely on a single metric. Use this triangulation method:

Mass Spectrometry (The "Bromine Signature")

The most distinct feature of this molecule is the bromine isotope pattern.[5][6][7]

-

Expectation: You will see two molecular ion peaks of nearly equal intensity separated by 2 mass units.[5][6][7][8]

-

M Peak (

): ~294 m/z -

M+2 Peak (

): ~296 m/z -

Intensity Ratio: 1:1 (This confirms the presence of exactly one Bromine atom).[7][9]

-

Fragmentation: Look for a loss of 69 Da (

) or 31 Da (

-NMR (The "Trifluoromethyl Flag")

-

Expectation: A single, sharp singlet.

-

Shift: Typically appears around -60 to -65 ppm (relative to

). -

Validation: If you see multiple fluorine peaks, you likely have incomplete cyclization (open amide intermediate) or impurities.

-NMR (The "Aromatic Fingerprint")

-

NH Proton: Broad singlet, downfield (

), exchangeable with -

Methoxy: Strong singlet at ~3.8 ppm (3H).

-

Aromatic Protons: Two distinct signals in the aromatic region (approx 6.8 - 7.5 ppm). Because of the 4,6-substitution, the protons are meta to each other (H5 and H7). They should appear as doublets with a small coupling constant (

).

Analytical Logic Diagram

Caption: Decision tree for analytical validation of 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole.

Part 5: Applications & Safety

Therapeutic Potential: This specific scaffold is highly relevant in the development of:

-

Antiparasitic Agents: 2-(Trifluoromethyl)benzimidazoles have shown nanomolar activity against Giardia intestinalis and Trichinella spiralis, often outperforming standard drugs like Albendazole [1].

-

Kinase Inhibitors: The benzimidazole core mimics the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases. The 4-Br position allows for the extension of the molecule to interact with the "gatekeeper" residues.

Safety & Handling:

-

Hazard: Irritant (Skin/Eye/Respiratory).

-

Handling: Use a fume hood. The

group makes the compound lipophilic, meaning it can easily penetrate skin. Wear nitrile gloves. -

Storage: Keep cool (

), dry, and away from strong oxidizing agents.

References

-

Hernández-Luis, F., et al. (2010). "Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis." European Journal of Medicinal Chemistry.

-

RSC Publishing. (2023).[1][10] "Cu-catalyzed convenient synthesis of 2-trifluoromethyl benzimidazoles via cyclization of o-phenylenediamines."[10][11] Organic & Biomolecular Chemistry.

-

Chemistry LibreTexts. (2022). "Isotope Abundance in Mass Spectrometry (Bromine Signature)."

-

PubChem. (2025).[2] "4-Bromo-6-(trifluoromethyl)-1H-benzimidazole Compound Summary." (Used for scaffold property verification).

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole | C8H4BrF3N2 | CID 2736427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijariie.com [ijariie.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ms isotopes: Br and Cl [employees.csbsju.edu]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Cu-catalyzed convenient synthesis of 2-trifluoromethyl benzimidazoles via cyclization of o-phenylenediamines with hexafluoroacetylacetone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Cu-catalyzed convenient synthesis of 2-trifluoromethyl benzimidazoles via cyclization of o-phenylenediamines with hexafluoroacetylacetone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A-Z Guide to Thermodynamic Properties of Trifluoromethyl Benzimidazole Derivatives: A Technical Guide for Drug Development Professionals

Abstract

Trifluoromethyl-substituted benzimidazole scaffolds are cornerstones in modern medicinal chemistry, valued for their unique physicochemical properties that enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] A profound understanding of the thermodynamic principles governing their behavior is not merely academic; it is a critical prerequisite for rational drug design and development. This guide provides an in-depth exploration of the key thermodynamic properties of these derivatives. We will dissect the causality behind experimental choices for measuring solubility, stability, and receptor binding energetics. Furthermore, this document details validated protocols and showcases the synergy between experimental data and computational predictions, offering a holistic framework for researchers, scientists, and drug development professionals.

Introduction: The Thermodynamic Imperative in Drug Design

The journey of a drug molecule from a lab bench to a patient is governed by a complex interplay of thermodynamic forces. For trifluoromethyl benzimidazole derivatives, which are prevalent in pharmaceuticals, these forces dictate every aspect of their performance, from how they dissolve in the bloodstream to how tightly they bind to their intended biological target.[4][5] The trifluoromethyl (-CF3) group is not a passive substituent; its strong electronegativity and steric bulk fundamentally alter the electronic and conformational landscape of the parent benzimidazole molecule.[6] This modification can significantly influence solubility, metabolic stability, and receptor interactions.[1][7]

Understanding thermodynamics allows us to move beyond serendipitous discovery towards a predictive, design-oriented approach. By quantifying the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of key processes, we can rationally engineer molecules with optimized pharmacokinetic and pharmacodynamic profiles.[8][9]

Foundational Thermodynamic Parameters: Solubility and Stability

The first hurdles a drug candidate must overcome are solubility and stability. Poor aqueous solubility can lead to low bioavailability, while instability can compromise shelf-life and therapeutic efficacy. The -CF3 group often enhances lipophilicity, which can decrease aqueous solubility but improve membrane permeability.[1]

Thermodynamic Solubility: Beyond Kinetic Measurements

It is crucial to distinguish between kinetic and thermodynamic solubility. While high-throughput kinetic methods are useful for initial screening, thermodynamic solubility represents the true equilibrium state and is essential for formulation development.[10]

Key Experimental Technique: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method, as described by Higuchi and Connors.[10] This method involves creating a saturated solution in equilibrium with the solid drug.[10][11]

Experimental Protocol: Thermodynamic Solubility Determination

-

Preparation: Add an excess amount of the trifluoromethyl benzimidazole derivative to a series of vials containing the relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or ultrasonic bath for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration through a low-binding filter.

-

Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The measured concentration represents the thermodynamic solubility under the specified conditions. The experiment should be performed in triplicate to ensure reproducibility.

Solid-State Stability and Polymorphism: A Calorimetric Approach

The solid-state properties of a drug are critical for its formulation and stability. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate these properties.[12][13][14] DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point (Tm), enthalpy of fusion (ΔHfus), and the presence of polymorphs.[13]

Importance of Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities, dissolution rates, and stability, which can have profound implications for drug performance. DSC is instrumental in identifying and characterizing these polymorphs.[15]

Experimental Protocol: DSC Analysis of Solid-State Properties

-

Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the trifluoromethyl benzimidazole derivative into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Acquisition: Record the heat flow as a function of temperature. Endothermic events, such as melting, will appear as peaks.

-

Data Analysis:

-

Melting Point (Tm): The temperature at the peak of the melting endotherm.

-

Enthalpy of Fusion (ΔHfus): The integrated area under the melting peak.

-

Polymorphism: The presence of multiple melting peaks or other thermal events may indicate the existence of different polymorphs or solvates.

-

The Energetics of Recognition: Binding Thermodynamics

The therapeutic effect of a drug is initiated by its binding to a biological target, such as a protein or nucleic acid. Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of these binding events.[9][16][17] ITC directly measures the heat released or absorbed during the binding interaction, providing a complete thermodynamic profile of the interaction in a single experiment.[18][19][20]

From an ITC experiment, one can directly determine:

-

Binding Affinity (Ka) and its inverse, the dissociation constant (Kd)

-

Binding Stoichiometry (n)

-

Enthalpy of Binding (ΔH)

-

Entropy of Binding (ΔS) (calculated from ΔG and ΔH)

This level of detail allows for a deep understanding of the driving forces behind molecular recognition.[16] For instance, a binding event can be enthalpy-driven (favorable changes in hydrogen bonds and van der Waals interactions) or entropy-driven (favorable changes due to the release of ordered water molecules from the binding interface).

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation:

-

Instrument Setup:

-

Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

-

Allow the system to equilibrate to the desired temperature.

-

-

Titration:

-

Perform a series of small, sequential injections of the ligand into the protein solution.

-

The instrument measures the heat change after each injection.

-

-

Data Analysis:

-

The raw data (heat pulses) are integrated to generate a binding isotherm, which plots the heat change per injection against the molar ratio of ligand to protein.

-

This isotherm is then fit to a binding model to extract the thermodynamic parameters (Ka, ΔH, and n).

-

Visualization of Key Concepts and Workflows

To better illustrate the relationships between these thermodynamic concepts and experimental procedures, the following diagrams are provided.

Caption: Workflow for Thermodynamic Characterization.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chemical.journalspub.info [chemical.journalspub.info]

- 9. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. iomcworld.org [iomcworld.org]

- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mt.com [mt.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Experimental approaches to evaluate the thermodynamics of protein-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. research.cbc.osu.edu [research.cbc.osu.edu]

- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 20. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

Electronic Modulation of the Benzimidazole Scaffold: A Technical Guide to 4-Bromo and 6-Methoxy Substitutions

Executive Summary

This technical guide provides a comprehensive analysis of the electronic, structural, and synthetic properties of 4-bromo-1H-benzimidazole and 6-methoxy-1H-benzimidazole. Targeted at researchers in medicinal chemistry, this document moves beyond basic characterization to explore the causal relationships between substituent effects (Hammett

Part 1: The Electronic Landscape

The benzimidazole core is an aromatic bicycle consisting of a benzene ring fused to an imidazole ring. Its reactivity and physicochemical profile are heavily modulated by substituents on the benzenoid ring. We contrast two distinct electronic modifiers: the 4-bromo (electron-withdrawing, lipophilic) and the 6-methoxy (electron-donating, polar) groups.

Substituent Field Effects (Hammett Analysis)

To understand the reactivity, we must quantify the electronic influence of the substituents.

| Substituent | Position | Electronic Effect | Hammett Constant ( | Dominant Mechanism |

| -H | N/A | Reference | 0.00 | N/A |

| -Br | C4 | Withdrawing | Induction (-I) > Resonance (+R) | |

| -OCH | C6 | Donating | Resonance (+R) > Induction (-I) |

Note:

-

4-Bromo Effect: The bromine atom at position 4 exerts a strong negative inductive effect (-I) due to electronegativity, pulling electron density away from the imidazole ring. Although it has lone pairs capable of donation (+R), the poor orbital overlap (4p-2p) renders the inductive withdrawal dominant. This deactivates the ring toward electrophilic attack and increases the acidity of the N-H proton.

-

6-Methoxy Effect: The methoxy group at position 6 acts as a strong resonance donor (+R) . The lone pair on oxygen can delocalize into the

-system, significantly increasing electron density at the N3 nitrogen (and C2). This activates the ring and increases the basicity of the system.

Part 2: Tautomeric Dynamics

A critical and often overlooked aspect of benzimidazole chemistry is prototropic tautomerism. The N-H proton rapidly migrates between N1 and N3 in solution.

The 5 vs. 6 and 4 vs. 7 Ambiguity

Because of this equilibrium, a substituent fixed at the C5 position in one tautomer becomes C6 in the other. Similarly, C4 becomes C7.

-

Methoxy Case: 5-methoxy-1H-benzimidazole

6-methoxy-1H-benzimidazole.[1]-

Dominance: In solution, the equilibrium is influenced by solvent polarity and hydrogen bonding. However, the 6-methoxy tautomer is often electronically favored in the neutral state because the resonance donation from oxygen stabilizes the imine-like N3.

-

-

Bromo Case: 4-bromo-1H-benzimidazole

7-bromo-1H-benzimidazole.-

Dominance: The 4-bromo tautomer is typically favored due to steric relief. Placing the bulky bromine at C7 (adjacent to the N-H) creates steric clash (peri-interaction), pushing the equilibrium toward the C4-substituted form where the adjacent nitrogen is unprotonated (N3).

-

Visualization: Tautomeric Equilibrium

Caption: Tautomeric equilibria showing the driving forces: resonance stabilization favors 6-OMe, while steric avoidance favors 4-Br.

Part 3: Physicochemical Profiling

Acid-Base Properties (pKa)

The benzimidazole ring is amphoteric. It can be protonated (forming a cation) or deprotonated (forming an anion).

| Compound | pKa (Conjugate Acid BH | Acidity of NH (pKa Neutral) | Interpretation |

| Benzimidazole (Ref) | 5.6 | ~12.8 | Standard amphoteric baseline. |

| 4-Bromo-1H-benzimidazole | ~4.8 | ~11.5 | Less Basic: -I effect destabilizes the cation. More Acidic: Anion stabilized by induction. |

| 6-Methoxy-1H-benzimidazole | ~6.1 | ~13.2 | More Basic: +R effect stabilizes the cation charge. Less Acidic: Anion destabilized by electron repulsion. |

-

Implication: At physiological pH (7.4), both substituted derivatives will exist primarily in their neutral forms, but the 6-methoxy variant will have a higher fraction of protonated species compared to the 4-bromo variant, affecting solubility and membrane permeability.

Spectral Signatures[2][3][4]

UV-Vis Spectroscopy[2]

-

4-Bromo: Exhibits a bathochromic shift (Red shift) relative to the parent (

nm) due to the auxochromic effect of the halogen lone pairs expanding the chromophore, though less efficiently than resonance donors. -

6-Methoxy: Exhibits a strong bathochromic shift (

nm) with increased intensity (hyperchromic effect). The strong

1H NMR Spectroscopy (DMSO-d6)[3][4]

-

4-Bromo: The aromatic region shows deshielding of the C5 proton due to the ortho-bromo inductive effect. The pattern is typically an ABC system for the benzene ring.

-

6-Methoxy: Distinctive singlet at

ppm (-OCH

Part 4: Synthetic Protocols

These protocols are designed for high purity and reproducibility.

Synthesis of 4-Bromo-1H-benzimidazole

Reaction Type: Phillips Condensation (Acid-Catalyzed). Precursor: 3-Bromo-1,2-phenylenediamine.

Protocol:

-

Reagents: 3-Bromo-1,2-phenylenediamine (1.0 eq), Formic acid (98%, 10 vol), 4M HCl (aq).

-

Procedure:

-

Dissolve 3-bromo-1,2-phenylenediamine (e.g., 5.0 g) in formic acid (50 mL).

-

Heat the mixture to reflux (100-110°C) for 4-6 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of diamine.

-

Note: The bromine atom deactivates the amine nucleophiles, requiring longer reaction times than unsubstituted diamines.

-

Cool to room temperature.[5]

-

Pour the reaction mixture into crushed ice (200 g).

-

Slowly basify with NH

OH or 10% NaOH to pH ~9. The product will precipitate as a solid. -

Filter the solid and wash copiously with cold water.[5]

-

-

Purification: Recrystallize from aqueous ethanol.

-

Yield: Typically 75-85%.

Synthesis of 6-Methoxy-1H-benzimidazole

Reaction Type: Cyclocondensation. Precursor: 4-Methoxy-1,2-phenylenediamine.

Protocol:

-

Reagents: 4-Methoxy-1,2-phenylenediamine (1.0 eq), Trimethyl orthoformate (3.0 eq), p-Toluenesulfonic acid (cat., 5 mol%).

-

Procedure:

-

Suspend 4-methoxy-1,2-phenylenediamine in anhydrous methanol.

-

Add Trimethyl orthoformate and catalytic p-TSA.

-

Stir at room temperature for 1 hour, then heat to 50°C for 2 hours.

-

Self-Validation: The reaction usually proceeds cleaner with orthoformate than formic acid for electron-rich diamines to avoid oxidation side products.

-

Evaporate solvent under reduced pressure.

-

Resuspend residue in water and neutralize with NaHCO

. -

Extract with Ethyl Acetate, dry over Na

SO

-

-

Purification: Column chromatography (DCM/MeOH 95:5) or recrystallization from toluene.

-

Yield: Typically 80-90%.

Visualization: Synthetic Workflow

Caption: Parallel synthetic routes. Route A uses harsh acidic conditions suitable for deactivated rings; Route B uses mild orthoester conditions for electron-rich rings.

Part 5: Pharmacological Implications

The choice between 4-bromo and 6-methoxy substitutions fundamentally alters the "drug-like" properties of the scaffold.

-

Lipophilicity (LogP):

-

4-Bromo: Significantly increases LogP (+0.86

value). This enhances penetration into hydrophobic pockets (e.g., kinase ATP sites) and blood-brain barrier permeability. -

6-Methoxy: Slight increase in lipophilicity compared to H, but the oxygen atom acts as a Hydrogen Bond Acceptor (HBA).

-

-

Electronic Interactions:

-

Halogen Bonding: The 4-bromo substituent can participate in halogen bonding with backbone carbonyls in protein targets (C-Br

O=C), a directional interaction often stronger than hydrogen bonding. -

H-Bonding: The 6-methoxy oxygen is a weak H-bond acceptor, potentially anchoring the molecule in polar regions of the active site.

-

-

Metabolic Stability:

-

4-Bromo: Generally metabolically stable, though it can be a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald) during lead optimization.

-

6-Methoxy: Prone to O-demethylation by CYP450 enzymes (generating the phenol), which can lead to rapid clearance or Phase II conjugation.

-

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

-

El-Masry, A. H., et al. (2000). Synthesis and Biological Activity of Some New Benzimidazole Derivatives. Molecules. Link

-

Brown, T. & Mora-Diez, N. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles. Journal of Physical Chemistry B. Link

-

PubChem Compound Summary. (2024). 4-Bromo-1H-benzimidazole (CID 11252584).[6][7] National Center for Biotechnology Information. Link

-

PubChem Compound Summary. (2024). 5-Methoxy-1H-benzimidazole (CID 78598).[1] National Center for Biotechnology Information. Link

-

Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews. Link

Sources

- 1. 5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. UV-Vis Spectrum Data | TCI EUROPE N.V. [tcichemicals.com]

- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 4. chemrevlett.com [chemrevlett.com]

- 5. ijariie.com [ijariie.com]

- 6. 4-Bromo-1H-benzimidazole | C7H5BrN2 | CID 11252584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 4-bromo-1h-benzimidazole (C7H5BrN2) [pubchemlite.lcsb.uni.lu]

A Technical Guide to Pharmacophore Modeling of 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole: From Hypothesis Generation to Virtual Screening

Abstract: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole represents a promising, yet underexplored, starting point for novel drug discovery campaigns. This technical guide provides a comprehensive, field-proven workflow for the pharmacophore modeling of this compound and its analogues. We will detail the strategic decisions, step-by-step protocols, and validation checkpoints essential for constructing robust, predictive models. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to accelerate the identification and optimization of novel benzimidazole-based therapeutics. The narrative moves beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a self-validating and scientifically rigorous process.

Introduction: The Rationale for Modeling the Benzimidazole Core

Benzimidazole and its derivatives are heterocyclic aromatic compounds that have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[2][3][4][5] The unique structural and electronic properties of the benzimidazole ring system allow it to interact with a variety of biological targets. The specific molecule of interest, 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole, combines several key features: a halogen atom (Bromo) for potential halogen bonding or metabolic blocking, a methoxy group that can act as a hydrogen bond acceptor, and a trifluoromethyl group which can enhance metabolic stability and binding affinity.

Pharmacophore modeling is a cornerstone of computer-aided drug design that distills the complex three-dimensional structure of a molecule into a simplified representation of its essential interaction features.[6][7] This approach is invaluable for understanding structure-activity relationships (SAR), guiding lead optimization, and identifying novel chemical scaffolds through virtual screening.[8][9] This guide presents a hypothetical but rigorous framework for developing a pharmacophore model for this specific benzimidazole derivative, outlining the two primary pathways: ligand-based and structure-based modeling.

Section 1: Foundational Strategy - Ligand-Based vs. Structure-Based Approaches

The initial and most critical decision in any pharmacophore modeling project is the choice between a ligand-based or a structure-based approach. This choice is dictated entirely by the available data.

-

Ligand-Based Pharmacophore Modeling (LBPM): This method is employed when the 3D structure of the biological target is unknown, but a set of molecules with known biological activities (actives and inactives) is available.[10][11] The core assumption is that these active molecules share a common set of steric and electronic features arranged in a specific 3D geometry that is responsible for their activity.

-

Structure-Based Pharmacophore Modeling (SBPM): This method is utilized when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM), preferably co-crystallized with a ligand, is available.[12][13] The model is derived directly from the key interaction points within the protein's binding site.

The following diagram illustrates the decision-making process and the divergent workflows.

Caption: Step-by-step workflow for Structure-Based Pharmacophore Modeling.

Protocol 3.1: Receptor Preparation and Binding Site Identification

The raw structural data from the Protein Data Bank (PDB) must be carefully prepared.

-

Structure Acquisition: Download the PDB file for the target of interest. If multiple structures exist, select one with high resolution (<2.5 Å) and a relevant co-crystallized ligand.

-

System Preparation: Using a molecular modeling suite (e.g., Schrödinger Maestro, MOE), perform the following steps:

-

Remove all non-essential components (water molecules, crystallization agents).

-

Add hydrogen atoms, as they are typically absent in crystal structures.

-

Assign correct bond orders and protonation states for titratable residues (e.g., His, Asp, Glu) at physiological pH.

-

Perform a constrained energy minimization of the protein structure to relieve any steric clashes, especially around the added hydrogens.

-

-

Binding Site Definition: The binding site is defined as the region of the protein within a certain radius (e.g., 6-8 Å) of the co-crystallized ligand.

Protocol 3.2: Interaction Feature Generation and Model Creation

-

Interaction Analysis: The software automatically identifies all key interactions between the prepared protein and the ligand. This generates a map of potential pharmacophoric features. [12]2. Feature Conversion: These interaction points are converted into pharmacophore features. For example:

-

A hydrogen bond from a backbone NH to a ligand's carbonyl oxygen becomes an HBA feature.

-

A close contact between a leucine side chain and an aromatic ring on the ligand becomes a HY feature.

-

-

Exclusion Volumes: To represent the shape of the binding pocket and prevent steric clashes, exclusion volume spheres are added to the model based on the location of receptor atoms.

-

Model Refinement: The generated pharmacophore is validated by mapping a set of known active and inactive compounds. A good model should map the actives well while failing to map the inactives due to steric clashes or missing features.

Section 4: Advanced Application: 3D-QSAR for Lead Optimization

A validated pharmacophore model serves as the perfect foundation for a Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) study. [14][15]3D-QSAR models provide a quantitative correlation between the 3D properties of molecules and their biological activity, yielding intuitive contour maps that guide chemists on where to modify a molecule to enhance potency. [16][17]

Protocol 4.1: Pharmacophore-Based Alignment and Field Calculation

-

Alignment: The most critical step in 3D-QSAR is molecular alignment. The previously validated pharmacophore model provides a robust and biologically relevant method to align all molecules in the dataset (both training and test sets).

-

Grid Generation: A 3D grid is placed over the aligned molecules.

-

Field Calculation: At each grid point, steric and electrostatic interaction energies are calculated between the molecule and a probe atom. This generates thousands of descriptors for each molecule, creating the CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis) fields.

Protocol 4.2: Statistical Analysis and Model Validation

-

PLS Analysis: Due to the large number of descriptors, Partial Least Squares (PLS) regression is used to build a statistical model that correlates the field values with the experimental pIC50 values.

-

Model Validation: The resulting model is validated using the test set and cross-validation (e.g., leave-one-out). Key statistical parameters are:

-

R² (Correlation Coefficient): How well the model fits the training set data (should be > 0.8).

-

Q² (Cross-Validated R²): A measure of the model's internal predictability (should be > 0.5).

-

pred_R² (Predictive R²): How well the model predicts the activity of the external test set (should be > 0.6).

-

| Parameter | Acceptable Value | Interpretation |

| R² | > 0.8 | Strong correlation for the training set. |

| Q² (LOO) | > 0.5 | Good internal model robustness and predictability. |

| pred_R² | > 0.6 | Good predictive power for external compounds. |

| Caption: Key statistical metrics for a robust 3D-QSAR model. |

Contour Map Interpretation

The final output of a 3D-QSAR study is a set of contour maps overlaid on a reference molecule (e.g., 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole). These maps provide direct, actionable insights for medicinal chemists:

-

Green Contours (Steric): Indicate regions where bulky groups are favored and will increase activity.

-

Yellow Contours (Steric): Indicate regions where bulky groups are disfavored (steric hindrance).

-

Blue Contours (Electrostatic): Indicate regions where positive charge is favored.

-

Red Contours (Electrostatic): Indicate regions where negative charge is favored.

Section 5: Deployment - Virtual Screening for Novel Scaffolds

The ultimate application of a validated pharmacophore model is to screen large chemical databases to find novel molecules that match the hypothesis and are therefore likely to be active. [8][18]

Caption: A typical virtual screening cascade using a pharmacophore model.

Protocol 5.1: Virtual Screening Execution

-

Database Preparation: Obtain a 3D conformer database of commercially available or proprietary compounds. Ensure the database is properly formatted and contains diverse chemistry.

-

Pharmacophore Search: Use the validated pharmacophore model as a 3D query to search the database. This is a very fast process that can screen millions of compounds per hour. The output is a list of molecules that geometrically match the pharmacophore features.

-

Hit Filtering: The initial hit list is often large. It must be refined using a cascade of filters:

-

Drug-Likeness Filters: Apply Lipinski's Rule of Five and other ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) property filters to remove compounds with poor pharmacokinetic profiles.

-

Molecular Docking: For the remaining hits, perform molecular docking into the target's binding site (if the structure is known) to predict binding poses and score interactions. This step adds a layer of structure-based validation.

-

-

Final Hit Selection: Visually inspect the top-scoring docked poses and select a final, diverse set of 10-100 compounds for acquisition and experimental validation.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the pharmacophore modeling of 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole and its analogues. By methodically proceeding from data curation and hypothesis generation to stringent validation and application in 3D-QSAR and virtual screening, researchers can significantly enhance the efficiency of their drug discovery efforts. The choice between ligand- and structure-based approaches provides flexibility, while the integration of advanced techniques like 3D-QSAR offers deep insights for rational drug design. A well-constructed pharmacophore model is not merely a computational artifact; it is a powerful predictive tool that translates complex chemical information into actionable strategies for developing the next generation of benzimidazole-based therapeutics.

References

- Pharmacophore modeling: advances and pitfalls. (2026). Frontiers.

- Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress.

-

Sindhu, T., et al. (2014). Pharmacophore modeling, 3D-QSAR and molecular docking studies of benzimidazole derivatives as potential FXR agonists. ResearchGate. [Link]

- Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. (2022). ScienceDirect.

-

3D-QSAR in drug design--a review. (n.d.). PubMed. [Link]

-

QSAR and 3D-QSAR Principles and applications in Drug Design (antineoplastic drugs). (n.d.). SVU Pedia. [Link]

-

Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. (n.d.). PMC. [Link]

- Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. (n.d.). Nanotechnology Perceptions.

-

Beginner's Guide to 3D-QSAR in Drug Design. (2025). Neovarsity. [Link]

-

Sindhu, T., et al. (2014). Pharmacophore modeling, 3D-QSAR and molecular docking studies of benzimidazole derivatives as potential FXR agonists. PubMed. [Link]

-

3D-QSAR : Principles and Methods. (2006). Drug Design Org. [Link]

- Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023). ACS Omega.

-

Pharmacophore modeling: advances and pitfalls. (n.d.). PMC. [Link]

-

Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. (2019). MDPI. [Link]

-

3D QSAR in Drug Design A Review. (n.d.). Scribd. [Link]

-

Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. (2019). PubMed. [Link]

-

Pharmacophore modeling. (2025). Fiveable. [Link]

-

Pharmacophore Modeling for Targets with Extensive Ligand Libraries: A Case Study on SARS-CoV-2 Mpro. (2025). JoVE. [Link]

-

Structure based Pharmacophore Modeling Service. (n.d.). Creative Biolabs. [Link]

-

Full article: Structure-based three-dimensional pharmacophores as an alternative to traditional methodologies. (2014). Taylor & Francis. [Link]

-

IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. (n.d.). Plant Archives. [Link]

-

Priyadarsini, R., & Suganya, S. (2012). Pharmacophore modeling and 3D-QSAR studies on substituted benzothiazole / benzimidazole analogues as DHFR inhibitors with antimycobacterial activity. Semantic Scholar. [Link]

-

Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022). Sciforum. [Link]

-

Ligand based Pharmacophore Modeling Service. (n.d.). Creative Biolabs. [Link]

-

Sindhu, T. (2014). Pharmacophore modeling, 3D-QSAR and molecular docking studies of benzimidazole derivatives as potential FXR agonists. R Discovery. [Link]

-

Giordano, D., Biancaniello, C., Argenio, M. A., & Facchiano, A. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. [Link]

-

Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.). SlideShare. [Link]

-

Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. (2019). PMC. [Link]

-

Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. (2018). MDPI. [Link]

-

Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. (n.d.). PMC. [Link]

-

Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. (2019). MDPI. [Link]

-

Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2025). University of Sharjah. [Link]

-

Synthetic and Biological Aspects of Benzimidazole Derivatives. (n.d.). Chemistry & Biology Interface. [Link]

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... (2025). RSC Publishing. [Link]

-

4-Bromo-6-(trifluoromethyl)-1H-benzimidazole. (n.d.). PubChem. [Link]

-

Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2025). MDPI. [Link]

-

Synthesis and anticancer studies of novel benzimidazole/benzoxazole-pyrazine derivatives. (n.d.). arkat usa. [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). PMC. [Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. mdpi.com [mdpi.com]

- 3. plantarchives.org [plantarchives.org]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 6. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 7. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nano-ntp.com [nano-ntp.com]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. mdpi.com [mdpi.com]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. tandfonline.com [tandfonline.com]

- 14. 3D-QSAR in drug design--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. neovarsity.org [neovarsity.org]

- 16. pedia.svuonline.org [pedia.svuonline.org]

- 17. 3D-QSAR - Drug Design Org [drugdesign.org]

- 18. dovepress.com [dovepress.com]

Technical Guide: Solubility Profiling & Solvent Engineering for 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole

This technical guide provides an in-depth analysis of the solubility profile, physicochemical properties, and solvent selection strategies for 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole .

Executive Summary

4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole is a highly functionalized heterocyclic scaffold often utilized as a key intermediate in the synthesis of bioactive anthelmintics, antiviral agents, and kinase inhibitors. Its solubility behavior is governed by the interplay between the lipophilic trifluoromethyl (

This guide synthesizes experimental data from structural analogs and physicochemical principles to establish a robust solubility profile, enabling researchers to optimize reaction media, purification protocols, and formulation strategies.

Physicochemical Architecture

Understanding the molecular structure is a prerequisite for predicting solvent interactions.

| Feature | Chemical Function | Impact on Solubility |

| Benzimidazole Core | Amphoteric Heterocycle | Provides an acidic proton ( |

| 2-Trifluoromethyl ( | Strong EWG / Lipophilic | Drastically lowers water solubility; increases solubility in fluorinated and polar aprotic solvents. Increases acidity of the NH proton ( |

| 4-Bromo ( | Lipophilic / Weak EWG | Enhances solubility in chlorinated solvents and non-polar aromatics. |

| 6-Methoxy ( | Electron Donor (EDG) | Introduces a weak dipole; improves solubility in alcohols (MeOH, EtOH) compared to non-oxygenated analogs. |

Calculated Properties (Estimates)

-

LogP (Octanol/Water): ~3.2 – 3.8 (Highly Lipophilic)

-

(NH acidity): ~8.5 – 9.2 (Acidic enough to deprotonate with weak bases like

-

Molecular Weight: ~295.06 g/mol

Solubility Profile in Organic Solvents

The following data categorizes solvent compatibility based on thermodynamic interactions.

Table 1: Solubility Matrix

Qualitative scale at 25°C: High (>100 mg/mL), Moderate (10–100 mg/mL), Low (<10 mg/mL), Insoluble (<0.1 mg/mL).

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High | Dipole-dipole interactions disrupt the crystal lattice effectively. Best for stock solutions and |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the lipophilic halogenated regions ( |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | H-bonding with the imidazole nitrogens and methoxy oxygen. Solubility increases significantly with temperature (reflux). |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate | Good general solvent. Often used as the "good solvent" in recrystallization pairs. |

| Ethers | THF, 2-MeTHF, MTBE, Dioxane | Moderate to High | THF is excellent; MTBE is moderate. Useful for organometallic couplings (e.g., Suzuki-Miyaura). |

| Hydrocarbons | Hexanes, Heptane, Cyclohexane | Low / Insoluble | The compound is too polar for pure aliphatics. These function as anti-solvents for precipitation. |

| Water | Water, PBS (pH 7.4) | Insoluble | Hydrophobic effect dominates. Solubility may improve at high pH (>10) due to deprotonation of the NH. |

Solvent Selection Decision Trees

The following diagrams illustrate logical workflows for selecting the appropriate solvent system based on the intended application.

Diagram 1: Process Solvent Selection Strategy

Caption: Decision matrix for selecting solvents based on thermal requirements and process goals.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility for process scale-up.

-

Preparation: Weigh 50 mg of 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition. Sonicate if necessary to break up aggregates.

-

Observation:

-

Soluble: Clear solution with no particulates.

-

Insoluble: Visible suspension or pellet after centrifugation.

-

-

Calculation:

Protocol B: Recrystallization (Purification)

Recommended system: Ethanol/Water or Ethyl Acetate/Heptane.

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (or EtOAc).

-

Filtration: Filter hot (if insoluble impurities are present) through a 0.45 µm PTFE filter.

-

Nucleation: Slowly add Water (or Heptane) dropwise to the hot solution until a persistent turbidity (cloudiness) appears.

-

Cooling: Re-heat to clear the solution, then allow it to cool slowly to room temperature, followed by 0–4°C incubation.

-

Isolation: Filter the crystals and wash with cold anti-solvent (e.g., 1:1 EtOH/Water).

Safety & Handling

-

Halogenated Waste: Solutions containing this compound (due to Br and

) must be disposed of as halogenated organic waste. -

Skin Absorption: The lipophilic nature suggests potential for skin absorption. Double-gloving (Nitrile) is recommended.

-

Incompatibility: Avoid strong reducing agents which may debrominate the scaffold.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2736427, 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole. Retrieved from [Link]

The Fluorine Effect: Engineering Benzimidazole Lipophilicity with the Trifluoromethyl Group

Executive Summary

In medicinal chemistry, the benzimidazole scaffold is a "privileged structure," yet its utility is often limited by rapid metabolic clearance and suboptimal membrane permeability. The introduction of a trifluoromethyl (

Part 1: Physicochemical Mechanics of the -Benzimidazole Interaction

To understand why

The Lipophilicity Boost (Hansch Constants)

The

-

Hansch

Value: -

Mechanism: The high electronegativity of fluorine creates a tightly held electron cloud with low polarizability (despite the polarity of the C-F bond itself).[1] This "fluorine sheath" resists solvation by water, driving the molecule into lipid bilayers.

The Electronic "Sink" (Acidity/Basicity Modulation)

Benzimidazoles are amphoteric. They possess:

-

N3 (Pyridine-like): Basic center (accepts protons).

-

N1 (Pyrrole-like): Acidic center (donates protons).

The

-

Effect on N3 (Basic N): The

group pulls electron density away from the pyridine-like nitrogen, significantly lowering the-

Result: At physiological pH (7.4), the molecule is virtually 100% neutral (non-ionized). Since neutral species permeate membranes better than ions, this effectively increases

beyond what the Hansch constant alone would predict.

-

-

Effect on N1 (Acidic N): The EWG effect stabilizes the anion formed upon deprotonation, making the N1-H more acidic.

Data Summary: Substituent Effects

| Substituent (R) | Hansch | Electronic Effect ( | Impact on Benzimidazole | Metabolic Stability |

| Baseline | Low (Oxidation prone) | |||

| Moderate Increase | Low (Benzylic oxidation) | |||

| High Increase | High (Blocked site) | |||

| High Increase | Moderate |

Visualization: The Physicochemical Cascade

The following diagram illustrates how the

Caption: The dual-pathway mechanism where

Part 2: Metabolic Stability & Pharmacokinetics

Lipophilicity is useless if the drug is rapidly cleared. The

The C-F Bond Shield

The C-F bond energy (

-

Cytochrome P450 Blocking: CYP450 enzymes typically attack electron-rich C-H bonds (e.g., methyl groups) via radical abstraction. Replacing a

with -

Case Study: In the optimization of benzimidazole anthelmintics, replacing the 2-methyl group (susceptible to rapid oxidation to carboxylic acid) with a 2-trifluoromethyl group extended the half-life (

) by preventing the formation of the inactive polar metabolite.

Part 3: Synthetic Protocols

Synthesis of 2-trifluoromethylbenzimidazoles requires specific conditions to prevent hydrolysis of the

Protocol A: The Modified Phillips Condensation (Recommended)

This is the most robust method for generating the 2-

Reagents:

-

Substituted o-phenylenediamine (1.0 equiv)

-

Trifluoroacetic acid (TFA) (acting as solvent and reagent, or 3-5 equiv in dilute acid)

-

Catalyst: 4M HCl or Polyphosphoric acid (PPA)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the o-phenylenediamine in 20 mL of 4M HCl.

-

Addition: Add 15 mmol (1.5 equiv) of Trifluoroacetic acid.

-

Reflux: Heat the mixture to reflux (

C) for 4-6 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:3).-

Note: The

group deactivates the carbonyl carbon of the acid, making the cyclization slower than with acetic acid.

-

-

Work-up: Cool the reaction mixture to

C. Carefully neutralize with Ammonium Hydroxide (-

Critical: Do not use strong NaOH if the mixture is still hot, as this may hydrolyze the

to a carboxylate.

-

-

Isolation: The product typically precipitates as a solid. Filter, wash with ice-cold water, and dry.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Protocol B: Oxidative Cyclization (Schiff Base Route)

Used when the aldehyde precursor (Trifluoroacetaldehyde, usually as the hydrate or hemiacetal) is preferred over the acid.

Caption: Workflow for the acid-catalyzed condensation of o-phenylenediamine to form the benzimidazole core.

Part 4: Experimental Validation of Lipophilicity

Do not rely solely on calculated cLogP. The fluorine effect often deviates from prediction due to specific solvation shell effects.

Method: Chromatographic Hydrophobicity Index (CHI)

Reversed-phase HPLC is preferred over the shake-flask method for fluorinated compounds due to their potential volatility and high lipophilicity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase:

-

A: 50 mM Ammonium Acetate (pH 7.4).

-

B: Acetonitrile.[4]

-

-

Calibration: Run a set of standards with known

values (e.g., Toluene, Benzene, Acetophenone). -

Equation:

Convert CHI to

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

-

Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Göker, H., et al. (2002). Synthesis and potent antimicrobial activity of some novel 2-trifluoromethyl-1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry, 10(8), 2589-2596. Link

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole

Strategic Analysis & Molecule Profile

4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole is a high-value heterocyclic building block. Its reactivity is defined by a unique "push-pull" electronic environment that presents specific challenges and opportunities in palladium-catalyzed cross-coupling.

Structural & Electronic Considerations

-

The "Magic Methyl" Effect (

): The trifluoromethyl group at C2 is a strong electron-withdrawing group (EWG). It significantly increases the acidity of the N-H proton ( -

The 4-Bromo Handle: Positioned at the peri-position relative to the bridgehead nitrogen, this site is sterically crowded. However, the EWG nature of the benzimidazole core (enhanced by

) facilitates oxidative addition of Pd(0) into the C-Br bond compared to electron-rich aryl bromides. -

The 6-Methoxy Group: An electron-donating group (EDG) that modulates the electron deficiency of the benzene ring, potentially stabilizing the oxidative addition intermediate but slowing down reductive elimination in some catalytic cycles.

The Critical Pre-Requisite: N-Protection

STOP: Do not attempt Pd-catalyzed coupling on the free (unprotected) benzimidazole. The acidic N-H and the basic N3 nitrogen can chelate Palladium, shutting down the catalytic cycle.

-

Recommended Protecting Groups: SEM (2-(Trimethylsilyl)ethoxymethyl), BOM (Benzyloxymethyl), or THP (Tetrahydropyranyl).

-

Avoid: Simple acyl groups (e.g., Acetyl) may be labile under basic Suzuki conditions.

Experimental Workflow Strategy

The following diagram illustrates the critical decision pathways for functionalizing this scaffold.

Figure 1: Strategic workflow for the functionalization of the benzimidazole core.

Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Attaching aryl or heteroaryl rings.[1]

Rationale: The

Reagents & Stoichiometry:

| Component | Reagent | Equiv.[2][3][4][5][6][7] | Role |

| Substrate | N-SEM-Protected Benzimidazole | 1.0 | Electrophile |

| Coupling Partner | Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |

| Catalyst | 0.05 (5 mol%) | Catalyst | |

| Base | 3.0 | Activator | |

| Solvent | 1,4-Dioxane | [0.1 M] | Medium |

Step-by-Step Procedure:

-

Setup: Charge a microwave vial or Schlenk tube with the Protected Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and

(5 mol%). -

Inertion: Seal the vessel and purge with Nitrogen/Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous

solution. -

Reaction: Heat to 90°C for 4–12 hours. (Monitor via LCMS; the starting material peak at [M+H] should disappear).

-

Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash filtrate with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Expert Tip: If the boronic acid is prone to protodeboronation (e.g., 2-heteroaryl boronic acids), switch the base to

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Introducing amine side chains for solubility or target engagement.

Rationale: The 4-position is sterically hindered. Standard ligands (BINAP) often fail here. BrettPhos or RuPhos are strictly required to ensure high yields and prevent the formation of the reduced (hydrodehalogenated) side product.

Mechanism & Catalyst Choice: The catalytic cycle below highlights why bulky dialkylbiaryl phosphines are necessary for this specific substrate.

Figure 2: Catalytic cycle emphasizing the steric bottleneck at the amine binding/reductive elimination step.

Reagents & Stoichiometry:

| Component | Reagent | Equiv.[2][3][4][5][6][7] |

| Substrate | N-Protected Benzimidazole | 1.0 |

| Amine | Primary/Secondary Amine | 1.2 |

| Pre-Catalyst | BrettPhos Pd G3 | 0.02 - 0.05 |

| Base | NaOtBu (Sodium tert-butoxide) | 1.5 |

| Solvent | t-Amyl Alcohol or Toluene | [0.2 M] |

Step-by-Step Procedure:

-

Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

-

Charge: Add the Substrate, BrettPhos Pd G3, and NaOtBu (glovebox preferred for base).

-

Addition: Add the Amine and anhydrous Solvent.

-

Reaction: Heat to 100°C . Conversion is usually rapid (1–4 hours).

-

Note: If using a volatile amine, use a sealed tube.

-

Workup: Dilute with DCM, wash with water, and purify.

Protocol C: Sonogashira Coupling (Alkynylation)

Best for: Creating rigid linkers or extending conjugation.

Reagents & Stoichiometry:

-

Catalyst:

(5 mol%) -

Co-Catalyst: CuI (2 mol%)

-

Base/Solvent:

/ DMF (1:4 ratio) -

Temperature: 60°C (Avoid overheating to prevent alkyne polymerization).

Troubleshooting & Optimization (The "Why" and "How")

| Observation | Root Cause | Corrective Action |

| No Reaction (SM Recovery) | Catalyst poisoning by N3 nitrogen. | Ensure N-protection is robust (SEM/BOM). Switch to Pd G3 precatalysts (scavenge inhibitory ligands). |

| Hydrodehalogenation (Ar-H) | Switch solvent from alcohol to Toluene/Dioxane. Increase steric bulk of ligand (e.g., switch XPhos to BrettPhos). | |

| Black Precipitate (Pd Black) | Catalyst decomposition. | Ligand concentration too low. Add 10% extra free ligand. Ensure strict |

| Regioisomers in Product | Migration of protecting group. | Use SEM (stable). Avoid Boc (can migrate or fall off at high T). |

References

-

Buchwald-Hartwig Amination Overview: Wikipedia. "Buchwald–Hartwig amination."[8][4][6][9][10] Link

-

Palladium-Catalyzed Amination of Heterocycles: National Institutes of Health (NIH). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Link

-

Suzuki Coupling Mechanisms & Protocols: Organic Chemistry Portal. "Suzuki Coupling."[2][7][10][11] Link

-

Trifluoromethyl

-Aryl Halides: MIT Open Access. "The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides." Link -

Benzimidazole Synthesis and Applications: Bentham Science. "Synthesis and Medicinal Applications of Benzimidazoles: An Overview." Link

Disclaimer: This guide assumes standard laboratory safety practices. The unique combination of halogenated and fluorinated motifs requires handling in a well-ventilated fume hood.

Sources

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. chemscene.com [chemscene.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Overcoming solubility issues of 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole in DMSO

Executive Summary

You are likely encountering difficulty dissolving 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole due to a conflict between its high crystal lattice energy (driven by

While DMSO is the standard solvent, this specific compound is prone to "crash-out" (precipitation) upon dilution into aqueous media or during storage if the DMSO absorbs atmospheric moisture.[1][2] This guide provides a root-cause analysis and a validated step-by-step protocol to ensure consistent solubility for your biological assays.

Part 1: The Physics of the Problem (Why is this happening?)

To solve the issue, we must understand the molecular behavior.

-

Lattice Energy vs. Solvation: The planar benzimidazole ring facilitates strong intermolecular stacking in the solid state. The electron-withdrawing -CF

group increases the polarity of the -NH bond, potentially strengthening hydrogen bond networks in the crystal lattice. You must input significant energy (heat/sonication) to break these bonds before DMSO can solvate the individual molecules. -

The "Anti-Solvent" Effect: DMSO is highly hygroscopic.[1][2][3] It can absorb up to 33% of its weight in water from the atmosphere. Water acts as an anti-solvent for this lipophilic compound.[4] If your DMSO stock is old or has been opened frequently, it likely contains water, drastically reducing the solubility limit of your compound.[2]

-

pKa Sensitivity: The -CF

group significantly increases the acidity of the benzimidazole -NH proton (estimated pKa ~8.5–9.0). In acidic aqueous buffers, the molecule remains neutral and highly insoluble.

Part 2: Troubleshooting Workflow (Decision Tree)

The following diagram outlines the logical flow for diagnosing and fixing solubility issues.

Figure 1: Decision tree for solubilizing lipophilic benzimidazoles. Follow the path based on visual inspection at each stage.

Part 3: Frequently Asked Questions (Protocol & Causality)

Phase 1: Initial Dissolution (Making the Stock)

Q1: I added DMSO and vortexed, but I still see floating particles. Should I add more solvent? A: Do not dilute yet. Vortexing alone is often insufficient to break the crystal lattice of fluorinated benzimidazoles.

-

The Fix:

-

Heat: Warm the vial to 40–50°C in a water bath for 5–10 minutes. This increases the kinetic energy of the solvent molecules, allowing them to penetrate the crystal lattice.

-

Sonicate: Use an ultrasonic bath for 10–15 minutes. Sonication creates cavitation bubbles that implode, generating localized high energy to disrupt particle aggregation.

-

Verify: Hold the vial up to a light source. If you see "schlieren" lines (swirls) or turbidity, it is not fully dissolved.

-

Q2: Why does my stock solution turn cloudy after sitting in the fridge for a week? A: This is likely due to DMSO Hygroscopicity .

-

The Mechanism: Your DMSO has absorbed atmospheric water.[1][2] As the water content increases, the solubility of your lipophilic compound decreases, forcing it to precipitate (crash out).[1]

-

The Fix:

-

Always use anhydrous DMSO (packed under nitrogen/argon) for stock preparation.

-

Store stocks in single-use aliquots to avoid repeated freeze-thaw cycles. Condensation forms inside the tube every time you open a cold vial in humid air.

-

Store vials in a sealed container with desiccant (e.g., silica gel) at -20°C.

-

Phase 2: Assay Preparation (The "Crash-Out")

Q3: The compound precipitates immediately when I add the DMSO stock to my cell culture media. How do I prevent this? A: You are experiencing "solvent shock." The sudden transition from 100% DMSO to aqueous media causes the hydrophobic compound to aggregate before it can disperse.

-

Protocol: The Intermediate Dilution Step Instead of adding 1 µL of stock directly to 1 mL of media (1:1000 dilution), use a step-down approach:

-

Stock: 10 mM in DMSO.

-

Intermediate: Dilute 10 mM stock 1:10 into a carrier solvent (e.g., pure DMSO or 50% PEG-400) to get 1 mM.

-

Final: Add the intermediate to the media while vortexing the media .

-

Why this works: It prevents local regions of high concentration where the compound exceeds its solubility limit.

-

Q4: Can I use a different solvent? A: If DMSO fails, consider Dimethylformamide (DMF) or a co-solvent system.

-

Alternative Formulation: For animal studies or difficult assays, a common vehicle for benzimidazoles is:

-

10% DMSO (Solubilizer)

-

40% PEG-400 (Co-solvent/Carrier)

-

5% Tween-80 (Surfactant to prevent aggregation)

-

45% Saline/Water[5]

-

Part 4: Data & Specifications

Table 1: Physicochemical Profile & Handling

| Parameter | Value / Characteristic | Implication for Handling |

| Molecular Weight | ~295.0 g/mol (Approx) | Small molecule, but heavy atoms (Br, F) increase density. |

| LogP (Predicted) | ~3.5 – 4.2 | Highly lipophilic. Poor water solubility.[1][6][7][8] |

| pKa (Predicted) | ~8.5 (Benzimidazole -NH) | Acidic proton. Solubility may increase at pH > 9 (deprotonation), but biological relevance decreases. |

| Solubility (DMSO) | > 20 mg/mL (with heat) | Soluble, but requires energy to initiate. |

| Solubility (Water) | < 0.1 mg/mL | Insoluble. Requires carrier or surfactant. |

| Storage | -20°C, Desiccated | Protect from moisture to prevent precipitation. |

Part 5: The "Anti-Solvent" Mechanism Visualized

Understanding why water ruins your stock solution is critical for long-term stability.

Figure 2: The competitive solvation mechanism. Water binds to DMSO more strongly than DMSO binds to the lipophilic compound, effectively "squeezing" the compound out of solution.

References

-

PubChem. 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole Compound Summary. National Library of Medicine. [Link]

-

Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. [Link]

-

ResearchGate. Solubility of drug in DMSO? (Discussion on hygroscopicity and precipitation). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ziath.com [ziath.com]

- 3. researchgate.net [researchgate.net]

- 4. Bottom-Up Preparation Techniques for Nanocrystals of Lipophilic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Improved dissolution behavior of lipophilic drugs by solid dispersions: the production process as starting point for formulation considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. symmetric.events [symmetric.events]

Technical Support Center: Purification Strategies for Fluorinated Benzimidazole Intermediates

Welcome to the dedicated technical support center for the purification of fluorinated benzimidazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this important class of molecules. The introduction of fluorine atoms can significantly alter the physicochemical properties of benzimidazole intermediates, impacting their solubility, basicity, and chromatographic behavior. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve optimal purity in your intermediates.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Question 1: I'm attempting an acid-base extraction to purify my fluorinated benzimidazole, but I'm getting poor recovery in the organic layer after basification. What's going wrong?

Answer: This is a common issue, and the culprit often lies in the altered basicity of the benzimidazole ring due to the presence of fluorine. Fluorine is a highly electronegative atom, and its presence, particularly on the benzene ring of the benzimidazole scaffold, can significantly decrease the basicity (lower the pKa) of the imidazole nitrogens.[1][2][3] This means that a stronger base may be required to deprotonate the benzimidazolium salt and regenerate the neutral, organic-soluble compound.

Probable Causes & Solutions:

-

Insufficiently Basic Conditions: The standard use of saturated sodium bicarbonate (NaHCO₃) solution may not be sufficient to deprotonate the more acidic fluorinated benzimidazolium ion.

-

Solution: Switch to a stronger base like 1M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Add the base dropwise while monitoring the pH of the aqueous layer with pH paper or a pH meter, aiming for a pH of 9-10 to ensure complete deprotonation.

-

-

Precipitation of the Free Base: Your purified fluorinated benzimidazole may be sparingly soluble in the extraction solvent. Upon basification, it might be precipitating out of the aqueous layer as a fine solid, which can be difficult to extract efficiently.

-

Solution: After basification, if you observe a precipitate, you can either filter the solid directly from the aqueous layer or extract the entire mixture (liquid and solid) with a larger volume of a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.

-

-

Emulsion Formation: Fluorinated compounds can sometimes stabilize emulsions, making phase separation difficult.

-

Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation.

-

Workflow for Optimizing Acid-Base Extraction:

Caption: Decision workflow for acid-base extraction of fluorinated benzimidazoles.

Question 2: My fluorinated benzimidazole intermediate won't crystallize, or it "oils out" during recrystallization. What solvent systems and techniques should I try?

Answer: Recrystallization of fluorinated compounds can be challenging due to altered intermolecular interactions and solubility profiles. The presence of fluorine can lead to both fluorophilic and fluorophobic interactions, making solvent selection less predictable than for their non-fluorinated analogs. "Oiling out" occurs when the compound comes out of solution above its melting point.

Solvent Selection & Troubleshooting Strategies:

| Problem | Probable Cause(s) | Solution(s) |

| No Crystallization | - The compound is too soluble in the chosen solvent, even at low temperatures.- The solution is not sufficiently concentrated. | - Try a less polar solvent or a two-solvent system (e.g., ethyl acetate/hexanes, acetone/water).- Slowly evaporate some of the solvent to increase the concentration.[2] |

| "Oiling Out" | - The compound's melting point is lower than the boiling point of the solvent.- The rate of cooling is too rapid. | - Use a lower-boiling point solvent.- Ensure slow cooling by insulating the flask.- Add a small amount of a "co-solvent" in which the oil is immiscible to try and induce crystallization. |

| Poor Recovery | - The compound has significant solubility in the cold solvent. | - Ensure the solution is thoroughly chilled in an ice bath before filtration.- Minimize the amount of cold solvent used for washing the crystals.[4] |

Recommended Solvent Systems for Fluorinated Benzimidazoles:

-

Single Solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate, toluene.[4]

-

Two-Solvent Systems:

-

Dichloromethane/Hexanes

-